molecular formula C9H13NS B1357142 1-(Thiophen-2-yl)cyclopentan-1-amine CAS No. 59397-18-1

1-(Thiophen-2-yl)cyclopentan-1-amine

Cat. No.: B1357142
CAS No.: 59397-18-1
M. Wt: 167.27 g/mol
InChI Key: OGMATICXITUGFG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)cyclopentan-1-amine is an organic compound featuring a cyclopentane ring substituted with an amine group and a thiophene ring The thiophene ring, a five-membered aromatic ring containing sulfur, imparts unique chemical properties to the compound

Scientific Research Applications

1-(Thiophen-2-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Safety and Hazards

Thiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The incorporation of cross-conjugation may be used as an additional design tactic for organic semiconductors to alter their optoelectronic properties .

Biochemical Analysis

Biochemical Properties

1-(Thiophen-2-yl)cyclopentan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a key role in the oxidation of this compound, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, followed by the introduction of the thiophene ring. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Cyclization: Formation of the cyclopentane ring.

    Thiophene Introduction: Incorporation of the thiophene ring through a substitution reaction.

    Purification: Isolation and purification of the final product using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group or the thiophene ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Comparison with Similar Compounds

    Methiopropamine: A thiophene-based compound with stimulant properties.

    Thiophene: The parent compound, a simple aromatic ring containing sulfur.

    Cyclopentylamine: A compound with a cyclopentane ring and an amine group.

Uniqueness: 1-(Thiophen-2-yl)cyclopentan-1-amine is unique due to the combination of the cyclopentane ring and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

1-thiophen-2-ylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMATICXITUGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483659
Record name AGN-PC-0NIBV9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59397-18-1
Record name AGN-PC-0NIBV9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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